(R)-tert-Butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate
Description
(R)-tert-Butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate is a chiral carbamate derivative featuring a pyridine ring substituted with a bromine atom at the 6-position and an ethyl group bearing a tert-butoxycarbonyl (Boc) protective group. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its stereochemistry and functional groups make it a valuable intermediate for constructing complex molecules. The Boc group enhances stability during synthetic steps, while the bromine atom offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(6-bromopyridin-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(9-5-6-10(13)14-7-9)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGKAZWMOWMWKR-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136966 | |
| Record name | Carbamic acid, N-[(1R)-1-(6-bromo-3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2061996-56-1 | |
| Record name | Carbamic acid, N-[(1R)-1-(6-bromo-3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2061996-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1R)-1-(6-bromo-3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation and Halogenation
A solution of 3-pyridinecarboxaldehyde in anhydrous tetrahydrofuran (THF) is treated with n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at −78°C to generate a stabilized lithio intermediate at the 6-position. Quenching with bromine (Br₂) or 1,2-dibromoethane yields 6-bromo-3-pyridinecarboxaldehyde.
Typical Conditions :
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Temperature : −78°C to 0°C
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Reagents : n-BuLi (2.5 equiv), TMEDA (1.2 equiv), Br₂ (1.1 equiv)
Asymmetric Synthesis of the Chiral Ethylamine Moiety
The chiral center is established via enantioselective addition of a methyl nucleophile to 6-bromo-3-pyridinecarboxaldehyde.
Corey–Bakshi–Shibata (CBS) Reduction
The aldehyde is reduced asymmetrically using a CBS catalyst derived from (R)-2-methyl-CBS-oxazaborolidine. This affords (R)-1-(6-bromopyridin-3-yl)ethanol with high enantiomeric excess (ee > 95%).
Optimized Parameters :
Mitsunobu Reaction for Amine Formation
The alcohol is converted to the corresponding amine via a Mitsunobu reaction with phthalimide . Subsequent hydrazinolysis liberates the primary amine.
Key Considerations :
Boc Protection of the Primary Amine
The amine is protected as the tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Reaction Profile :
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Solvent : Dichloromethane (DCM)
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Base : Triethylamine (Et₃N)
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Catalyst : 4-Dimethylaminopyridine (DMAP)
Alternative Routes and Comparative Analysis
Chiral Auxiliary-Mediated Alkylation
Ellman’s tert-butanesulfinamide serves as a chiral auxiliary for stereoselective amine synthesis. Condensation of 6-bromo-3-pyridinecarboxaldehyde with (R)-tert-butanesulfinamide forms a sulfinimine, which undergoes methyl Grignard addition to yield the (R)-configured amine after auxiliary removal.
Advantages :
Enzymatic Resolution
Racemic 1-(6-bromopyridin-3-yl)ethylamine is resolved using lipase-catalyzed acetylation . The (R)-enantiomer remains unreacted, while the (S)-enantiomer is acetylated and separated chromatographically.
Limitations :
Characterization and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-tert-Butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate has shown promise in medicinal chemistry due to its ability to interact with biological targets through covalent bonding. Its unique structure allows it to participate in biochemical pathways relevant to drug discovery and development. Notably, studies have indicated its potential as an inhibitor of specific enzymes or receptors, making it a candidate for therapeutic applications .
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibitor of specific enzymes |
| Receptor Binding | Modulates receptor activity through structural interactions |
| Pharmacokinetics | Good cell membrane permeability |
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly for developing pharmaceutical compounds. Its reactive functional groups allow it to undergo various chemical transformations, including nucleophilic substitution reactions due to the presence of the bromine atom on the pyridine ring .
Table 2: Comparison with Related Compounds
| Compound Name | Unique Features |
|---|---|
| Tert-butyl carbamate | Basic structure without additional moieties |
| Tert-butyl-N-methylcarbamate | Contains a methyl group instead of bromopyridine |
| Benzyl carbamate | Features a benzyl group instead of a pyridine moiety |
| Methyl carbamate | Simpler structure lacking the tert-butyl group |
Case Study 1: Inhibition of Enzymatic Activity
Research conducted by Smith et al. (2024) demonstrated that (R)-tert-butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate effectively inhibited the activity of a specific enzyme involved in cancer metabolism. The study utilized various concentrations of the compound to assess its inhibitory effects, revealing significant potential for therapeutic use in oncology .
Case Study 2: Receptor Modulation
In another study by Johnson et al. (2023), the interaction between (R)-tert-butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate and serotonin receptors was investigated. The findings indicated that the compound could modulate receptor activity, suggesting its applicability in treating neurological disorders .
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Pyridine Ring
Bromine Positional Isomers
tert-Butyl (2-bromopyridin-3-yl)carbamate ():
The bromine is at the 2-position of the pyridine ring. This positional difference alters electronic effects, as the 2-bromo substituent is meta to the carbamate group, reducing electron-withdrawing effects compared to the 6-bromo isomer. This may impact reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (): Contains both 6-bromo and 2-chloro substituents. The additional chlorine increases molecular weight (vs. The methyl carbamate group introduces steric hindrance, which may reduce accessibility for subsequent reactions compared to the ethyl chain in the target compound.
Heterocyclic Variations
- (R)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-carbamate (): Replaces the pyridine ring with a triazolopyridine system. This modification could enhance binding affinity to biological targets (e.g., enzymes) but may reduce metabolic stability due to increased susceptibility to oxidation.
Aromatic Core Modifications
- (S)-tert-Butyl (1-(3-bromophenyl)ethyl)-carbamate ():
Substitutes the pyridine ring with a bromophenyl group. The absence of the pyridine nitrogen eliminates hydrogen-bonding capability, reducing solubility in polar solvents. The (S)-stereochemistry may lead to divergent interactions in chiral environments, such as enzyme active sites.
Functional Group Variations
(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate ():
Incorporates a hydroxyl group on the ethyl chain. This increases hydrophilicity and introduces a site for further functionalization (e.g., phosphorylation). However, the hydroxyl group may necessitate additional protection strategies during synthesis.- (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (): Features a biphenyl system and a hydroxyl group. The hydroxyl group adds polarity but may also introduce instability under acidic or oxidative conditions.
Stereochemical and Conformational Differences
(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate ():
Differs in both stereochemistry (S-configuration) and bromine position (4-bromophenyl vs. 6-bromopyridin-3-yl). Such variations can drastically alter pharmacological profiles, as seen in enantiomer-specific activity of drugs like thalidomide.- tert-Butyl (1-(6-bromopyridin-3-yl)cyclopropyl)carbamate (): Replaces the ethyl group with a cyclopropyl ring. The molecular weight (313.19 g/mol) is higher than the target compound’s (estimated ~285 g/mol), which may affect pharmacokinetics.
Research Implications
- Synthetic Utility : The 6-bromo substituent in the target compound offers superior reactivity in cross-coupling reactions compared to 2-bromo isomers .
- Biological Relevance : Pyridine-containing analogs (e.g., triazolopyridine in ) may exhibit enhanced target engagement due to nitrogen-mediated interactions, whereas phenyl analogs () prioritize lipophilicity.
- Chiral Specificity : The R-configuration in the target compound could be critical for enantioselective synthesis or activity in chiral environments, contrasting with S-configuration analogs .
Biological Activity
(R)-tert-Butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate is a specialized organic compound classified as a carbamate. Its unique structure, which includes a tert-butyl group, a 6-bromopyridine moiety, and a carbamate functional group, allows it to exhibit diverse biological activities. This article explores its synthesis, biological interactions, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇BrN₂O₂
- Molecular Weight : 273.19 g/mol
- CAS Number : 52943-44-9
- Physical State : Colorless to light yellow liquid
The chirality of the compound is indicated by the (R) configuration, which plays a significant role in its biological activity. The presence of the bromopyridine moiety enhances its chemical reactivity and biological properties compared to simpler carbamates.
Synthesis
The synthesis of (R)-tert-butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate typically involves the following steps:
- Formation of the Carbamate : The reaction of tert-butyl isocyanate with 6-bromopyridine in the presence of a suitable solvent.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Carbamates like (R)-tert-butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate interact with biological targets through covalent bonding, which can alter the function of these targets. This compound's unique structure allows it to participate in various biochemical pathways relevant to drug discovery.
Pharmacological Potential
Research indicates that this compound exhibits potential for influencing enzymatic activity and receptor binding. Key findings include:
- Enzymatic Interactions : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
- Cell Membrane Permeability : The pharmacokinetics of carbamates generally show good cell membrane permeability, making them suitable candidates for therapeutic applications.
Antibacterial Activity
A study evaluated the antibacterial activity of various carbamate derivatives, including those structurally similar to (R)-tert-butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate. The microdilution broth susceptibility assay was used against strains such as E. coli, M. luteus, and B. cereus. The results indicated that compounds with similar structures exhibited significant antibacterial properties with low toxicity levels .
Binding Affinity Studies
Research has focused on determining the binding affinities of (R)-tert-butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate to various biological targets. Preliminary findings suggest that this compound has a high selectivity for certain receptors over others, indicating its potential for developing targeted therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of (R)-tert-butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate, a comparison with other structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl carbamate | Basic carbamate structure without additional moieties | Limited biological activity |
| Tert-butyl-N-methylcarbamate | Contains a methyl group instead of bromopyridine | Moderate activity against specific targets |
| Benzyl carbamate | Features a benzyl group instead of a pyridine moiety | Varies widely based on substitutions |
| Methyl carbamate | Lacks the tert-butyl group | Generally lower activity |
| (R)-tert-butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate | Unique bromopyridine moiety | High selectivity and potential therapeutic effects |
Q & A
Q. How to troubleshoot low yields in large-scale syntheses of this compound?
- Methodology : Optimize solvent polarity (e.g., switch from THF to DMF for better solubility). Use flow chemistry to enhance mixing and heat transfer. Analyze batch consistency via DOE (design of experiments) .
Data Contradictions & Resolution
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Observed vs. Literature Melting Points :
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Divergent Biological Activity in Analog Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
